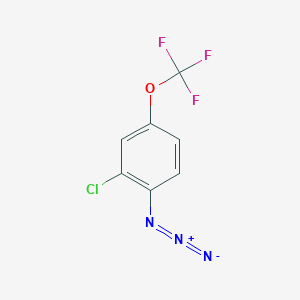

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related azido-substituted benzene derivatives often involves nucleophilic substitution reactions or the addition of azide groups to suitable precursors. For example, an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles demonstrates the utility of azido-substituted benzenes in constructing complex molecules through 1,3-dipolar cycloaddition reactions (Hu et al., 2008).

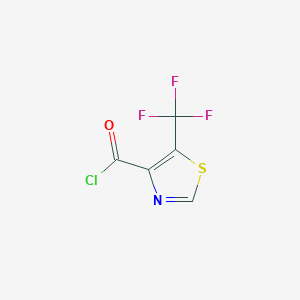

Molecular Structure Analysis

The molecular structure of azido-substituted benzene derivatives is crucial for their reactivity. X-ray crystallography provides definitive structural confirmation, revealing the orientation of substituents and their electronic effects on the benzene core. The structure of a similar compound was confirmed by elemental analysis, NMR, and X-ray crystallography, highlighting the importance of these techniques in understanding the molecular geometry and reactivity of azido-substituted benzenes (Hu et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis of New Triazole Derivatives

This compound has been instrumental in synthesizing new 1,2,3-triazole derivatives with potential applications in corrosion inhibition. Negrón-Silva et al. (2013) synthesized ten 1,4-disubstituted 1,2,3-triazoles demonstrating the versatility of azido-benzene derivatives in click chemistry reactions for developing materials with specific industrial applications (Negrón-Silva et al., 2013).

Regioselective Synthesis of Triazoles

Hu et al. (2008) reported an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, showcasing the compound's utility in regioselective synthesis. This highlights its significance in the precise fabrication of organic molecules, which can be crucial for developing advanced materials and pharmaceuticals (Hu et al., 2008).

Development of Photoaffinity Labels

The photochemistry of azido-trifluoroindole derivatives, closely related to the azido-benzene compound, has been explored for potential applications in photoaffinity labeling, indicating the role of such compounds in biochemistry for studying molecular interactions (Shaffer & Platz, 1989).

Improved Synthesis Techniques

Kopach et al. (2009) developed a safer batch process for synthesizing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, emphasizing the importance of such compounds in facilitating safer and more efficient chemical synthesis processes (Kopach et al., 2009).

Propiedades

IUPAC Name |

1-azido-2-chloro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDQKJEDBENTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-chloro-4-(trifluoromethoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)